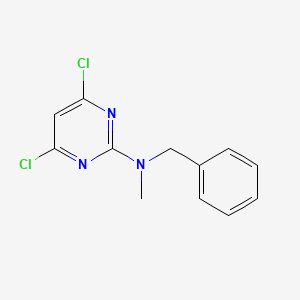

N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3/c1-17(8-9-5-3-2-4-6-9)12-15-10(13)7-11(14)16-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOQRFPBPUGWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dichloropyrimidine and benzylamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained between 50-80°C to facilitate the reaction.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and high throughput. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Condensation Reactions: It can also engage in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while oxidation reactions may produce pyrimidine N-oxides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with enhanced biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility allows for the creation of a wide range of products with diverse applications.

Wirkmechanismus

The mechanism of action of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloro-N-methylpyrimidin-2-amine (CAS 10397-15-6)

- Structure : Lacks the N-benzyl group present in the target compound.

- Reactivity : Used in radical addition reactions with xanthates, demonstrating the influence of the methyl group on reaction pathways .

- Applications : Serves as an intermediate in synthetic chemistry, particularly for modifying pyrimidine scaffolds.

4,6-Dichloro-N-Methyl-N-phenylpyrimidin-2-amine (CAS 7038-66-6)

- Structure : Contains a phenyl group instead of benzyl at the N-position.

- Molecular Formula : C₁₁H₉Cl₂N₃.

- This compound is marketed as a building block for pharmaceuticals .

3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide

- Structure : Features a picolinamide substituent and a dichloropyrimidine core.

- Crystallography : Exhibits a dihedral angle of 86.6° between the pyrimidine and picolinamide rings, minimizing steric clashes .

- Hydrogen Bonding : Forms extended chains via N–H⋯O interactions, a feature absent in the target compound due to differing substituents .

Triazine Analogs

N-Benzyl-4,6-dichloro-1,3,5-triazin-2-amine

- Structure : Triazine core instead of pyrimidine.

- Synthesis : Prepared via substitution of cyanuric chloride with benzylamine .

- Reactivity : Triazines generally exhibit higher electrophilicity than pyrimidines, leading to faster nucleophilic substitution reactions. This difference highlights the impact of the heterocyclic core on chemical behavior .

Other Heterocyclic Compounds

N-Benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine (CAS 748777-75-5)

- Structure : Benzothiazole core with dimethyl and benzyl groups.

Comparative Data Table

Research Findings and Key Differences

- Electronic Effects : The dichloro groups in pyrimidines enhance electrophilicity, but triazines (e.g., N-benzyl-4,6-dichloro-1,3,5-triazin-2-amine) react faster due to their electron-deficient nature .

- Biological Activity : Pyrimidine derivatives like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine exhibit hydrogen-bonding motifs critical for binding biomolecules, a trait that could be leveraged in the target compound .

Biologische Aktivität

N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine is characterized by its pyrimidine structure, which is modified with a benzyl group and dichloro substituents. The compound's molecular formula is , and it has been investigated for various biological activities, including antimicrobial, antiviral, and anticancer properties.

The biological activity of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine primarily involves its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity or affect cellular signaling pathways. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It could bind to receptors that play crucial roles in cell signaling, thereby influencing processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine exhibits notable antimicrobial activity against various pathogens. A study found that it effectively inhibited the growth of several bacterial strains, suggesting its potential as an antibiotic agent.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies demonstrated its effectiveness against specific viral strains by inhibiting viral replication.

Anticancer Potential

N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine has been explored for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 3.5 |

| A549 | 7.2 |

Structure-Activity Relationship (SAR)

The structure of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine plays a critical role in its biological activity. Modifications to the pyrimidine ring or the benzyl group can significantly alter its potency and selectivity. For example:

- Substituent Variations : Changing the position or type of halogen on the pyrimidine ring can enhance antimicrobial activity.

- Benzyl Group Modifications : Altering the benzyl substituents has been shown to impact the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls, indicating its potential as a therapeutic agent.

- Antimicrobial Efficacy : In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound. Results showed a marked improvement in infection resolution rates.

Q & A

Basic Research Question

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Structural Confirmation :

- X-ray crystallography (if crystalline): Resolve bond lengths/angles and confirm substitution patterns using SHELXL .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic Cl patterns.

- NMR : <sup>1</sup>H NMR should show singlet(s) for N-methyl (~3.0 ppm) and benzyl protons (~4.5 ppm for CH₂; aromatic ~7.3 ppm) .

What are the key challenges in optimizing yield during the benzylation step?

Advanced Research Question

Competing side reactions (e.g., over-alkylation or dehalogenation) reduce yields. Mitigation strategies:

- Use a large excess of benzyl bromide (1.5–2.0 eq) to drive the reaction.

- Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Monitor reaction temperature (60–80°C) to balance kinetics and stability .

Data contradictions may arise from solvent effects: DMF increases reactivity but may promote decomposition, while THF offers milder conditions but slower kinetics .

How does the substitution pattern influence the compound’s potential biological activity?

Advanced Research Question

The dichloro and N-benzyl groups enhance lipophilicity, potentially improving membrane permeability. Pyrimidine analogs with similar substitution patterns exhibit:

- Anticancer activity : Inhibition of kinases (e.g., EGFR) via π-π stacking with ATP-binding pockets.

- Antiviral activity : Disruption of viral polymerase function .

Comparative analysis with analogs (e.g., 4,6-difluoro or 5-ethyl derivatives) reveals that chloro groups increase electrophilicity, favoring covalent binding but potentially reducing selectivity .

What computational methods are suitable for predicting binding modes of this compound with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina, Schrödinger) : Use crystal structures of target proteins (e.g., PDB: 2KR) to model interactions .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Validation requires experimental IC₅₀ assays (e.g., kinase inhibition) to refine computational models .

How can by-products from incomplete substitution be identified and separated?

Advanced Research Question

- By-Products : Include mono- or tri-substituted pyrimidines.

- Detection : LC-MS/MS in MRM mode to track Cl isotopic patterns.

- Purification : Prep-HPLC with a methanol/water gradient or silica gel chromatography (hexane/EtOAc) .

Contradictions in literature reports (e.g., varying isomer ratios) highlight the need for rigorous reaction optimization .

What are the implications of crystallographic data for understanding intermolecular interactions?

Advanced Research Question

X-ray structures (e.g., CCDC entries) reveal:

- Hydrogen bonding : Between pyrimidine N and protein residues (e.g., backbone amides).

- Halogen bonding : Cl atoms interact with carbonyl oxygens in target proteins .

For example, SHELX-refined structures show bond angles critical for docking accuracy .

How do solvent and temperature affect the compound’s stability in long-term storage?

Basic Research Question

- Stability : Degrades via hydrolysis (Cl substitution) under humid conditions.

- Storage : Store at –20°C in anhydrous DMSO or as a lyophilized solid.

- Monitoring : Periodic NMR/HPLC to detect decomposition (e.g., free benzyl alcohol) .

What structural analogs of this compound have been explored, and how do their properties compare?

Advanced Research Question

| Compound | Substituents | Key Differences | Biological Relevance |

|---|---|---|---|

| 4,6-Difluoro analog | F at 4,6 | Lower electrophilicity | Reduced kinase inhibition |

| 5-Ethyl derivative | C₂H₅ at 5 | Enhanced steric bulk | Improved selectivity |

| N-(4-Fluorobenzyl) variant | 4-F-C₆H₄CH₂ at N | Altered π-stacking | Higher antiviral activity |

What experimental controls are essential when assessing this compound’s cytotoxicity?

Advanced Research Question

- Positive Controls : Cisplatin (anticancer) or acyclovir (antiviral).

- Negative Controls : DMSO vehicle and unsubstituted pyrimidine.

- Dose-Response : Test 0.1–100 µM range in triplicate.

- Mechanistic Studies : Include caspase-3 assays (apoptosis) and ROS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.